![molecular formula C18H18Cl2FN3 B6044823 4-(2-chlorobenzyl)-N-(2-chloro-6-fluorobenzylidene)-1-piperazinamine](/img/structure/B6044823.png)
4-(2-chlorobenzyl)-N-(2-chloro-6-fluorobenzylidene)-1-piperazinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-chlorobenzyl)-N-(2-chloro-6-fluorobenzylidene)-1-piperazinamine, also known as CFZ533, is a small molecule drug that has been developed for the treatment of various autoimmune and inflammatory diseases. It is a potent and selective inhibitor of a protein called interleukin-6 receptor (IL-6R), which is known to play a crucial role in the pathogenesis of these diseases.
Wirkmechanismus
4-(2-chlorobenzyl)-N-(2-chloro-6-fluorobenzylidene)-1-piperazinamine selectively binds to the IL-6R and prevents the interaction of IL-6 with its receptor. IL-6 is a cytokine that is produced by various cells in the body, including immune cells, and is known to play a critical role in the inflammatory response. By inhibiting IL-6 signaling, 4-(2-chlorobenzyl)-N-(2-chloro-6-fluorobenzylidene)-1-piperazinamine reduces the production of pro-inflammatory cytokines and chemokines, leading to a decrease in the inflammatory response.
Biochemical and Physiological Effects:
4-(2-chlorobenzyl)-N-(2-chloro-6-fluorobenzylidene)-1-piperazinamine has been shown to effectively reduce the levels of various pro-inflammatory cytokines and chemokines, such as IL-6, IL-8, and MCP-1, in both in vitro and in vivo models. Additionally, 4-(2-chlorobenzyl)-N-(2-chloro-6-fluorobenzylidene)-1-piperazinamine has been shown to reduce the infiltration of immune cells into the inflamed tissues, leading to a decrease in disease severity. In preclinical studies, 4-(2-chlorobenzyl)-N-(2-chloro-6-fluorobenzylidene)-1-piperazinamine has also been shown to have a favorable safety profile, with no significant adverse effects observed.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-(2-chlorobenzyl)-N-(2-chloro-6-fluorobenzylidene)-1-piperazinamine is its high selectivity for IL-6R, which reduces the risk of off-target effects. Additionally, 4-(2-chlorobenzyl)-N-(2-chloro-6-fluorobenzylidene)-1-piperazinamine has a favorable pharmacokinetic profile, with a long half-life and low clearance rate, which allows for less frequent dosing. However, one of the limitations of 4-(2-chlorobenzyl)-N-(2-chloro-6-fluorobenzylidene)-1-piperazinamine is its relatively low solubility in water, which can make it challenging to formulate for in vivo studies.
Zukünftige Richtungen
4-(2-chlorobenzyl)-N-(2-chloro-6-fluorobenzylidene)-1-piperazinamine has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various autoimmune and inflammatory diseases. However, there are several future directions that can be explored to further enhance the efficacy and safety of 4-(2-chlorobenzyl)-N-(2-chloro-6-fluorobenzylidene)-1-piperazinamine. These include the development of more efficient synthesis methods, the optimization of the pharmacokinetic profile, and the exploration of combination therapies with other immunomodulatory agents. Additionally, further studies are needed to evaluate the long-term safety and efficacy of 4-(2-chlorobenzyl)-N-(2-chloro-6-fluorobenzylidene)-1-piperazinamine in humans.
Synthesemethoden
The synthesis of 4-(2-chlorobenzyl)-N-(2-chloro-6-fluorobenzylidene)-1-piperazinamine involves several steps, starting from the reaction of 2-chlorobenzylamine with 2-chloro-6-fluorobenzaldehyde to form an imine intermediate. This intermediate is then reacted with piperazine to obtain the final product, 4-(2-chlorobenzyl)-N-(2-chloro-6-fluorobenzylidene)-1-piperazinamine. The overall yield of this synthesis method is around 30%.
Wissenschaftliche Forschungsanwendungen
4-(2-chlorobenzyl)-N-(2-chloro-6-fluorobenzylidene)-1-piperazinamine has been extensively studied for its potential therapeutic applications in various autoimmune and inflammatory diseases, including rheumatoid arthritis, systemic lupus erythematosus, and multiple sclerosis. Several preclinical studies have shown that 4-(2-chlorobenzyl)-N-(2-chloro-6-fluorobenzylidene)-1-piperazinamine can effectively inhibit the IL-6R signaling pathway, leading to a reduction in the production of pro-inflammatory cytokines and chemokines. This, in turn, results in a decrease in the inflammatory response and disease severity.
Eigenschaften
IUPAC Name |
1-(2-chloro-6-fluorophenyl)-N-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]methanimine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2FN3/c19-16-5-2-1-4-14(16)13-23-8-10-24(11-9-23)22-12-15-17(20)6-3-7-18(15)21/h1-7,12H,8-11,13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWFNGNVLNADUPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2Cl)N=CC3=C(C=CC=C3Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.